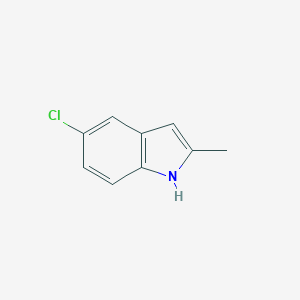

5-Chloro-2-methylindole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-chloro-2-methyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUVWAXJXPRYUME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50148067 | |

| Record name | 5-Chloro-2-methylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50148067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1075-35-0 | |

| Record name | 5-Chloro-2-methyl-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1075-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-methylindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001075350 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1075-35-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402577 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Chloro-2-methylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50148067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-2-methylindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.776 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-CHLORO-2-METHYLINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R53P7RYF43 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-2-methylindole: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural attributes of 5-Chloro-2-methylindole. The information is curated for professionals in research and development, offering detailed data, experimental methodologies, and visual representations of relevant biological pathways.

Core Chemical and Physical Properties

This compound is a halogenated derivative of indole, a prominent heterocyclic scaffold in medicinal chemistry. The introduction of a chlorine atom at the 5-position and a methyl group at the 2-position significantly influences its physicochemical and biological properties.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈ClN | [1] |

| Molecular Weight | 165.62 g/mol | [1] |

| Melting Point | 113.0-119.0 °C | [1] |

| Physical Appearance | Light pink to beige-pale brown or pale orange to pale brown crystalline powder. | [1][2][3] |

| IUPAC Name | 5-chloro-2-methyl-1H-indole | [1][4] |

| SMILES | CC1=CC2=C(N1)C=CC(=C2)Cl | |

| InChI Key | WUVWAXJXPRYUME-UHFFFAOYSA-N | [4] |

Structural Information

The structure of this compound is characterized by a bicyclic system consisting of a fused benzene and pyrrole ring. The chlorine atom is attached to the 5-position of the benzene ring, and the methyl group is at the 2-position of the pyrrole ring.

Experimental Protocols

Synthesis of this compound via Fischer Indole Synthesis

The Fischer indole synthesis is a widely employed and robust method for the preparation of indole derivatives. The synthesis of this compound typically involves the acid-catalyzed reaction of (4-chlorophenyl)hydrazine with acetone.

Materials:

-

(4-chlorophenyl)hydrazine hydrochloride

-

Acetone

-

Acid catalyst (e.g., Zinc Chloride, Polyphosphoric Acid)

-

Solvent (e.g., Ethanol, Toluene)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine (4-chlorophenyl)hydrazine hydrochloride (1 equivalent) and the chosen acid catalyst (e.g., ZnCl₂, 1.5 equivalents).

-

Addition of Reagents: Add the solvent (e.g., ethanol) to the flask, followed by the dropwise addition of acetone (1.1 equivalents) while stirring.

-

Reaction: Heat the reaction mixture to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid by the slow addition of a saturated solution of sodium bicarbonate until gas evolution ceases.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be further purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, a combination of analytical techniques is employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure by identifying the chemical environment of each proton and carbon atom.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups present in the molecule, such as the N-H bond and aromatic C-H bonds.

Biological Activity and Signaling Pathways

Derivatives of 5-chloro-indole have garnered significant interest in drug discovery, particularly in oncology, due to their ability to modulate key signaling pathways.

Inhibition of the EGFR/BRAF Signaling Pathway

Several 5-chloro-indole derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) and BRAF kinase signaling pathways.[5][6][7][8] These pathways are crucial for cell proliferation and survival, and their dysregulation is a hallmark of many cancers. The diagram below illustrates the points of inhibition by 5-chloro-indole derivatives.

Effect on Serotonin Levels

2-Methyl-5-chloroindole has been shown to depress serotonin levels in the brainstem and telencephalon.[2] While the precise mechanism of this depletion is not fully elucidated, it is known that various indole derivatives can interact with serotonin receptors and metabolic pathways. The following diagram provides a high-level overview of the serotonin synthesis pathway and a hypothetical point of modulation.

Generalized Experimental Workflow

The following diagram outlines a typical workflow for the synthesis and subsequent in vitro evaluation of novel 5-chloro-indole derivatives for anticancer activity.

References

- 1. chembk.com [chembk.com]

- 2. 5-Chloroindole: a potent allosteric modulator of the 5-HT₃ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Serotonin and the Brain | Cornell Undergraduate Research Journal [journals.library.cornell.edu]

- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. commerce.bio-rad.com [commerce.bio-rad.com]

- 7. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 5-Chloro-2-methylindole via Fischer Indole Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Chloro-2-methylindole, a key intermediate in the development of various pharmaceutical compounds. The core of this guide focuses on the Fischer indole synthesis, a robust and widely utilized method for the preparation of indole derivatives. This document details the reaction mechanism, experimental protocols, and key data presented in a clear and accessible format for laboratory professionals.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The targeted functionalization of the indole ring allows for the fine-tuning of pharmacological activity. This compound, in particular, serves as a crucial building block for the synthesis of compounds with diverse biological activities. The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, remains a cornerstone of synthetic organic chemistry for the construction of the indole nucleus. The reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone.

Reaction Scheme and Mechanism

The synthesis of this compound via the Fischer indole synthesis proceeds through the reaction of (4-chlorophenyl)hydrazine with acetone in the presence of an acid catalyst.

Overall Reaction:

(4-chlorophenyl)hydrazine + Acetone --(Acid Catalyst)--> this compound + NH₃ + H₂O

The mechanism of the Fischer indole synthesis is a well-established sequence of chemical transformations:

-

Phenylhydrazone Formation: The reaction initiates with the acid-catalyzed condensation of (4-chlorophenyl)hydrazine and acetone to form the corresponding phenylhydrazone.

-

Tautomerization: The phenylhydrazone undergoes tautomerization to its enamine isomer.

-

[1][1]-Sigmatropic Rearrangement: This key step involves a concerted pericyclic rearrangement of the protonated enamine, leading to the formation of a new carbon-carbon bond and the cleavage of the N-N bond.

-

Aromatization and Cyclization: The resulting intermediate undergoes rearomatization, followed by an intramolecular nucleophilic attack to form a cyclic aminal.

-

Elimination of Ammonia: Finally, the elimination of an ammonia molecule under acidic conditions yields the stable aromatic indole ring of this compound.

Data Presentation

Physical and Chemical Properties

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | CAS Number |

| (4-chlorophenyl)hydrazine hydrochloride | C₆H₈Cl₂N₂ | 179.05 | 216 (dec.) | - | 1073-70-7 |

| Acetone | C₃H₆O | 58.08 | -94.9 | Colorless liquid | 67-64-1 |

| This compound | C₉H₈ClN | 165.62 | 64-64.5 | Light pink to beige-pale brown crystalline powder.[2] | 1075-35-0 |

Spectroscopic Data for this compound

| Technique | Key Data |

| ¹H NMR | Chemical shifts (δ) are dependent on the solvent used. Protons on the aromatic ring will be influenced by the chloro and methyl substituents. The N-H proton typically appears as a broad singlet in the downfield region. |

| ¹³C NMR | The spectrum will show characteristic peaks for the nine carbon atoms, with the carbon bearing the chlorine atom and the carbons of the indole ring having distinct chemical shifts. |

| IR (KBr) | ~3350 cm⁻¹ (N-H stretch). |

| Mass Spec (GC-MS) | Molecular ion peak (M⁺) at m/z 165, corresponding to the molecular weight of this compound.[1] |

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound via the Fischer indole synthesis. Optimization of reaction conditions may be necessary to achieve higher yields.

Materials and Reagents

-

(4-chlorophenyl)hydrazine hydrochloride

-

Acetone

-

Acid catalyst (e.g., polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or glacial acetic acid)

-

Solvent (e.g., ethanol, toluene, or solvent-free)

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

One-Pot Synthesis Procedure

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine (4-chlorophenyl)hydrazine hydrochloride (1 equivalent) and the chosen acid catalyst.

-

Addition of Reagents: Add the solvent (if applicable) to the flask, followed by the dropwise addition of acetone (1.1 equivalents) while stirring.

-

Reaction: Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent and catalyst) and maintain for 2-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

If using a solvent, remove it under reduced pressure.

-

Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic phase under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent such as cyclohexane to yield pure this compound.

-

Mandatory Visualizations

Reaction Mechanism

Caption: Mechanism of the Fischer Indole Synthesis for this compound.

Experimental Workflow

Caption: General experimental workflow for the synthesis of this compound.

References

Technical Guide: Physicochemical Properties of 5-Chloro-2-methylindole (CAS 1075-35-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available physicochemical data for 5-Chloro-2-methylindole (CAS RN: 1075-35-0). The information is structured for clarity and ease of comparison, with detailed experimental protocols and workflow visualizations to support laboratory research and drug development activities.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the tables below. These values have been compiled from various sources and represent the most consistently reported data.

General and Physical Properties

| Property | Value | Source |

| CAS Registry Number | 1075-35-0 | N/A |

| Molecular Formula | C₉H₈ClN | N/A |

| Molecular Weight | 165.62 g/mol | N/A |

| Appearance | Light pink to beige-pale brown crystalline powder | [1] |

| Melting Point | 112-118 °C | [1] |

| Boiling Point | 140 °C at 0.1 mmHg | [1] |

Spectroscopic Data

| Spectroscopic Technique | Key Data Points |

| ¹H NMR (500 MHz, CDCl₃) | δ 7.91 (s, 1H), 7.57 (d, J = 1.8 Hz, 1H), 7.27 (d, J = 8.5 Hz, 1H), 7.16 (dd, J = 8.6, 2.0 Hz, 1H), 7.01 (s, 1H), 2.32 (d, J = 0.7 Hz, 3H) |

| ¹³C NMR (125 MHz, CDCl₃) | δ 134.69, 129.55, 125.00, 123.09, 122.23, 118.52, 112.01, 111.68, 9.63 |

| FT-IR (KBr pellet) | Characteristic peaks for N-H stretching (~3400 cm⁻¹), aromatic C-H stretching, and C=C aromatic ring stretching are expected. |

| Mass Spectrometry (GC-MS) | Molecular ion peak (M⁺) at m/z 165, with a characteristic isotopic peak at M+2 due to the presence of chlorine. |

Solubility, Partition Coefficient, and Acidity

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on standard laboratory practices and information gathered from various scientific resources.

Melting Point Determination

The melting point of this compound can be determined using the capillary method with a melting point apparatus.

Protocol:

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered. The open end of a capillary tube is pressed into the powder and tapped gently to pack the solid into the sealed end, filling it to a height of 2-3 mm.

-

Apparatus Setup: The packed capillary tube is placed in the heating block of a calibrated melting point apparatus.

-

Heating and Observation: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting point range.

Nuclear Magnetic Resonance (NMR) Spectroscopy

To elucidate the molecular structure of this compound, ¹H and ¹³C NMR spectra are acquired.

Protocol for ¹H and ¹³C NMR:

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).

-

Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.

-

Data Acquisition:

-

¹H NMR: A standard proton NMR spectrum is acquired using a pulse program with appropriate parameters for spectral width, acquisition time, and relaxation delay.

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the low natural abundance of ¹³C, a larger number of scans is typically required.

-

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline-corrected. The chemical shifts are referenced to the internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in this compound.

Protocol (KBr Pellet Method):

-

Sample Preparation: A few milligrams of this compound are thoroughly ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Pellet Formation: The mixture is transferred to a pellet press and compressed under high pressure to form a thin, transparent KBr pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the infrared spectrum is recorded over a suitable wavelength range (e.g., 4000-400 cm⁻¹).

-

Data Analysis: The positions and intensities of the absorption bands are analyzed to identify characteristic functional groups.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound.

Protocol (GC-MS):

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source is used.

-

Data Acquisition: The sample is injected into the GC, where it is vaporized and separated on a capillary column. The separated compound then enters the mass spectrometer, where it is ionized. The mass spectrum is scanned over an appropriate mass-to-charge (m/z) range.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak (M⁺) and the characteristic fragmentation pattern, which can provide structural information. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) should result in a characteristic M+2 peak.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key experimental workflows.

Caption: Workflow for Melting Point Determination.

Caption: Workflow for NMR Spectroscopy.

Caption: Workflow for FT-IR Spectroscopy (KBr Pellet Method).

Caption: Workflow for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis.

References

Spectroscopic Profile of 5-Chloro-2-methylindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the spectroscopic data for 5-Chloro-2-methylindole, a halogenated indole derivative of interest in medicinal chemistry and materials science. Due to the limited availability of a complete, publicly accessible dataset, this document summarizes the available experimental data and provides predicted spectral characteristics based on established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS).

Spectroscopic Data Summary

The following tables present the available and expected spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Proton | Chemical Shift (δ) ppm (Solvent: CCl₄) | Multiplicity |

| NH | 2.42 | s (singlet) |

| Aromatic H | 2.52 and 3.15 | m (multiplet) |

| CH₃ | Data not available | Expected: s (singlet) |

Note: The available proton NMR data is limited and does not provide a complete assignment of the aromatic protons.[1]

Table 2: ¹³C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (δ) ppm |

| C2 | ~135 |

| C3 | ~100 |

| C3a | ~128 |

| C4 | ~121 |

| C5 | ~125 |

| C6 | ~120 |

| C7 | ~110 |

| C7a | ~134 |

| CH₃ | ~13 |

Note: No experimental ¹³C NMR data for this compound was found in the public domain. The chemical shifts are predicted based on the analysis of similar indole derivatives.

Table 3: IR Spectroscopic Data

| Functional Group | Wavenumber (cm⁻¹) (Technique: KBr) |

| N-H Stretch | 3350 |

Note: This data is from a single reported spectrum.[1] A comprehensive list of IR peaks is not publicly available. Other expected peaks include C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-N stretching.

Table 4: Mass Spectrometry Data

| Ion | m/z | Notes |

| [M]⁺ | 165/167 | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine. |

| [M-CH₃]⁺ | 150/152 | Loss of a methyl group. |

| [M-Cl]⁺ | 130 | Loss of a chlorine atom. |

Note: While mass spectrometry data for this compound is available on spectral databases, the detailed fragmentation pattern is not publicly accessible.[2] The m/z values presented are predicted based on the structure and common fragmentation pathways of indole derivatives.

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (5-10 mg) is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

For a solid sample, an IR spectrum can be obtained using the KBr pellet method. A small amount of this compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. The spectrum is recorded using a Fourier-transform infrared (FT-IR) spectrometer.

Mass Spectrometry (MS)

A dilute solution of this compound in a volatile organic solvent (e.g., methanol, acetonitrile) is introduced into the mass spectrometer. For gas chromatography-mass spectrometry (GC-MS), the sample is injected into the GC, which separates it from any impurities before it enters the mass spectrometer. Electron ionization (EI) is a common method for generating the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like this compound.

Caption: General workflow for the synthesis and spectroscopic analysis of a chemical compound.

References

The Multifaceted Biological Activities of Substituted 2-Methylindoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus, a privileged scaffold in medicinal chemistry, continues to be a focal point in the quest for novel therapeutic agents. Among its numerous derivatives, substituted 2-methylindoles have emerged as a particularly promising class of compounds, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the anticancer, antimicrobial, and anti-inflammatory properties of substituted 2-methylindoles, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways to facilitate further research and drug development in this area.

Anticancer Activity of Substituted 2-Methylindoles

Substituted 2-methylindoles have shown significant potential as anticancer agents, acting through various mechanisms, including the inhibition of tubulin polymerization, modulation of methyltransferase-like 3 (METTL3), and other cytotoxic effects. The following table summarizes the in vitro anticancer activity of selected 2-methylindole derivatives against various cancer cell lines.

Table 1: Anticancer Activity of Substituted 2-Methylindoles

| Compound/Derivative | Cancer Cell Line | Activity (IC50) | Reference |

| 2,6-di-substituted indole derivative (16e) | METTL3 | 0.49 ± 0.30 nM | [1] |

| 2,5-disubstituted indole derivative (3b) | A549 (Lung cancer) | 0.48 ± 0.15 μM | [2] |

| 2,5-disubstituted indole derivative (2c) | HepG2 (Liver cancer) | 13.21 ± 0.30 μM | [2] |

| 1-[(substituted-1-piperidinyl)methyl)]-3-methyl-1H-indole (Compound 1) | MCF-7 (Breast cancer) | 27 μM | [3] |

| 1-[(substituted-1-piperidinyl)methyl)]-3-methyl-1H-indole (Compound 3) | MCF-7 (Breast cancer) | 35 μM | [3] |

| 1-[(4-(substituted-1-piperazinyl)methyl)]-3-methyl-1H-indole (Compound 9) | MCF-7 (Breast cancer) | 32 μM | [3] |

| 1-[(4-(substituted-1-piperazinyl)methyl)]-3-methyl-1H-indole (Compound 10) | MCF-7 (Breast cancer) | 31 μM | [3] |

| 2-(1-((diethylamino)methyl)-2-oxoindolin-3-ylidene)-N-(4-methoxyphenyl)hydrazinecarbothioamide (5c) | Murine leukemia (L1210) & Human T-lymphocyte (CEM) | 1.9–4.4 μM | [4] |

Key Signaling Pathways in Anticancer Activity

1. Inhibition of Tubulin Polymerization:

Certain 2-methylindole derivatives exert their anticancer effects by disrupting microtubule dynamics, which are crucial for cell division. By inhibiting the polymerization of tubulin into microtubules, these compounds can arrest the cell cycle in the G2/M phase, leading to apoptosis.

Caption: Inhibition of tubulin polymerization by 2-methylindole derivatives.

2. METTL3 Inhibition:

METTL3 is an RNA methyltransferase that plays a crucial role in cancer development. Inhibition of METTL3 by specific 2-methylindole derivatives can lead to reduced m6A RNA methylation, which in turn downregulates the expression of oncogenes like c-MYC and BCL2, ultimately inducing apoptosis in cancer cells.[1]

Caption: METTL3 inhibition pathway by substituted 2-methylindoles.

Antimicrobial Activity of Substituted 2-Methylindoles

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Substituted 2-methylindoles have demonstrated promising activity against a range of bacteria and fungi. Their mechanisms of action can include the inhibition of essential enzymes and the disruption of bacterial efflux pumps.

Table 2: Antimicrobial Activity of Substituted 2-Methylindoles

| Compound/Derivative | Microorganism | Activity (MIC in µg/mL) | Reference |

| 2-Arylindole (4k) | Bacillus subtilis ATCC 6633 | 15.6 | [5] |

| 2-Arylindole (4k) | Salmonella typhi ATCC 19430 | 15.6 | [5] |

| 2-Arylindole (4j) | Salmonella typhi ATCC 19430 | 15.6 | [5] |

| Indole-triazole derivative (3d) | MRSA | More effective than ciprofloxacin | [6] |

| Indole derivatives | Various microorganisms | 3.125-50 | [7] |

| 2-(1H-indol-3-yl)-1H-benzo[d]imidazole (3ao, 3aq) | Staphylococci | < 1 | [8] |

| 2-(1H-indol-3-yl)-1H-benzo[d]imidazole (3aa, 3ad) | Staphylococci | 3.9–7.8 | [8] |

| 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag) | M. smegmatis | 3.9 | [8] |

| 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag) | C. albicans | 3.9 | [8] |

| 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole (3aq) | C. albicans | 3.9 | [8] |

Key Mechanisms in Antimicrobial Activity

1. Inhibition of NorA Efflux Pump in MRSA:

The NorA efflux pump is a major contributor to antibiotic resistance in Staphylococcus aureus, including MRSA. Certain 2-methylindole derivatives can inhibit this pump, thereby increasing the intracellular concentration of antibiotics and restoring their efficacy.

Caption: Inhibition of the NorA efflux pump by 2-methylindoles.

Anti-inflammatory Activity of Substituted 2-Methylindoles

Chronic inflammation is implicated in a variety of diseases. Substituted 2-methylindoles have been investigated for their anti-inflammatory properties, with a key mechanism being the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.

Table 3: Anti-inflammatory Activity of Substituted 2-Methylindoles

| Compound/Derivative | Assay | Activity | Reference |

| 2-(4-(methylsulfonyl)phenyl)-1-substituted-indole (4b) | In vitro COX-2 inhibition | IC50 = 0.11 µM | [9] |

| 2-(4-(methylsulfonyl)phenyl)-1-substituted-indole (4f) | In vitro COX-2 inhibition | IC50 = 0.15 µM | [9] |

| 2-(4-(methylsulfonyl)phenyl)-1-substituted-indole (4d) | In vitro COX-2 inhibition | IC50 = 0.17 µM | [9] |

| 2-(4-(methylsulfonyl)phenyl)-1-substituted-indole (4a) | In vitro COX-2 inhibition | IC50 = 0.18 µM | [9] |

| 2-(4-(methylsulfonyl)phenyl)-1-substituted-indole (4c) | In vitro COX-2 inhibition | IC50 = 0.20 µM | [9] |

| 2-(4-(methylsulfonyl)phenyl)-1-substituted-indole (4e) | In vitro COX-2 inhibition | IC50 = 0.28 µM | [9] |

| 2-(4-(methylsulfonyl)phenyl)-1-substituted-indole (4b) | Carrageenan-induced rat paw edema (6h) | 93.7% inhibition | [9] |

| 2-(4-(methylsulfonyl)phenyl)-1-substituted-indole (4f) | Carrageenan-induced rat paw edema (6h) | 90.7% inhibition | [9] |

| 2-(4-(methylsulfonyl)phenyl)-1-substituted-indole (4d) | Carrageenan-induced rat paw edema (6h) | 85.1% inhibition | [9] |

| 5-(1H-Indol-3-yl-methylene)-2-thioxo-imidazolidin-4-one (LPSF/NN-56) | Acetic acid-induced nociception | 63.1% reduction in writhing | [10] |

| 3-(4-Bromo-benzyl)-5-(1H-indol-3-yl-methylene)-2thioxo-imidazolidin-4-one (LPSF/NN-52) | Acetic acid-induced nociception | 52.1% reduction in writhing | [10] |

Key Signaling Pathways in Anti-inflammatory Activity

1. COX-2 Inhibition Pathway:

Inflammatory stimuli trigger the expression of COX-2, which converts arachidonic acid into prostaglandins (e.g., PGE2). These prostaglandins are key mediators of inflammation. Substituted 2-methylindoles can selectively inhibit COX-2, thereby reducing prostaglandin synthesis and alleviating inflammation.

Caption: COX-2 inhibition pathway by substituted 2-methylindoles.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Anticancer Activity

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability.[4][7][9]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the substituted 2-methylindole derivatives and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11][12]

Procedure:

-

Prepare Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

-

Serial Dilutions: Perform serial two-fold dilutions of the substituted 2-methylindole derivatives in a 96-well microtiter plate containing appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Agar Disk Diffusion Method

This is a qualitative method to assess the antimicrobial activity of a compound.[13][14]

Procedure:

-

Prepare Agar Plates: Prepare Mueller-Hinton agar plates.

-

Inoculate Plates: Evenly spread a standardized microbial suspension over the surface of the agar plates.

-

Apply Disks: Place sterile paper disks impregnated with a known concentration of the substituted 2-methylindole derivative onto the agar surface.

-

Incubation: Incubate the plates at an appropriate temperature for 18-24 hours.

-

Measure Zone of Inhibition: Measure the diameter of the clear zone around the disk where microbial growth is inhibited. The size of the zone is indicative of the antimicrobial activity.

Anti-inflammatory Activity

Carrageenan-Induced Rat Paw Edema Assay

This is a widely used in vivo model to evaluate the anti-inflammatory activity of compounds.[2][15][16]

Procedure:

-

Animal Acclimatization: Acclimatize rats for at least one week before the experiment.

-

Compound Administration: Administer the substituted 2-methylindole derivative or a reference drug (e.g., indomethacin) orally or intraperitoneally to the rats.

-

Induction of Edema: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group (carrageenan only).

Caption: Workflow for the carrageenan-induced paw edema assay.

Conclusion

Substituted 2-methylindoles represent a versatile and promising class of compounds with significant potential in the development of new anticancer, antimicrobial, and anti-inflammatory drugs. The data and methodologies presented in this guide aim to provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this important chemical scaffold. Future research should focus on optimizing the structure-activity relationships, elucidating detailed mechanisms of action, and evaluating the in vivo efficacy and safety of lead compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. 4.8. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema [bio-protocol.org]

- 3. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]

- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 7. benchchem.com [benchchem.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 10. protocols.io [protocols.io]

- 11. benchchem.com [benchchem.com]

- 12. rr-asia.woah.org [rr-asia.woah.org]

- 13. apec.org [apec.org]

- 14. Agar Diffusion Test: the primary method to determine the antimicrobial activity - Modern Medical Laboratory Journal [modernmedlab.com]

- 15. inotiv.com [inotiv.com]

- 16. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Chloro-2-methylindole Derivatives and Analogs for Drug Discovery Professionals

The indole scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Among its halogenated derivatives, the 5-chloro-indole moiety has garnered significant attention as a promising pharmacophore, exhibiting a broad spectrum of biological activities.[1] This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic applications of 5-chloro-2-methylindole derivatives and their analogs, with a particular focus on their development as anticancer and antithrombotic agents.

Core Synthesis and Derivatization Strategies

The synthetic accessibility of the 5-chloro-indole scaffold is a key factor driving its exploration in drug discovery, allowing for extensive structure-activity relationship (SAR) studies.[1]

1. Fischer Indole Synthesis of the Core Structure

A foundational and widely used method for constructing the 5-chloroindole core is the Fischer indole synthesis.[2][3] This reaction involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone.[2]

Experimental Protocol: Fischer Indole Synthesis of 5-Chloro-2,3-dimethyl-1H-indole [2]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chlorophenylhydrazine hydrochloride in a suitable solvent such as ethanol or glacial acetic acid.[2]

-

Addition of Ketone: To the stirred solution, add a slight excess of butan-2-one.[2]

-

Acid Catalysis: Introduce a catalytic amount of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, to the mixture.[2]

-

Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).[2]

-

Work-up and Purification: After the reaction is complete, cool the mixture and neutralize it with a suitable base. The product can then be extracted with an organic solvent and purified using column chromatography or recrystallization.[2]

Alternative Synthetic Routes

Other notable methods for synthesizing the 5-chloroindole core include:

-

Halogen-Halogen Exchange: A commercially viable method involves a halogen-halogen exchange reaction from 5-bromoindole using cuprous chloride in an aprotic solvent like N-methyl-2-pyrrolidone, which has been shown to produce good yields.[1][4]

-

Multi-step Synthesis from Indoline: This approach begins with the acylation of indoline, followed by chlorination to form 1-acyl-5-chloroindoline. Subsequent saponification and dehydrogenation yield 5-chloroindole.[4]

2. Derivatization of the 5-Chloroindole Core

The 5-chloroindole core can be readily derivatized to generate a diverse library of compounds with potential therapeutic activities.[2] A common strategy involves substitution at the N1, C2, and C3 positions of the indole ring.

Experimental Protocol: Synthesis of Ethyl 5-chloro-3-((substituted amino)methyl)-1H-indole-2-carboxylates [2]

-

A mixture of ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate and a selected amine is refluxed in absolute ethanol overnight.[2]

-

After cooling the mixture, sodium borohydride (NaBH₄) is added portion-wise over 20 minutes, followed by stirring for an additional 30 minutes at room temperature.[2]

-

Water is added, and the reaction mixture is concentrated under reduced pressure.[2]

-

The residue is extracted with ethyl acetate, dried over magnesium sulfate (MgSO₄), and concentrated in vacuo.[2]

-

The resulting oil is redissolved in ethyl acetate and treated with 3 M HCl to precipitate the final product as a white solid.[2]

Generalized synthetic workflow for 5-chloroindole derivatives.

Biological Activity and Therapeutic Potential

This compound derivatives have demonstrated a wide array of biological activities, with significant potential in oncology and thrombosis.

1. Anticancer Activity

The introduction of a chlorine atom at the 5-position of the indole scaffold has been shown to enhance the anticancer properties of these molecules.[2]

-

Kinase Inhibition: A primary mechanism of action for many 5-chloro-indole derivatives is the inhibition of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[5] Notably, derivatives have been developed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and BRAF kinases.[5] The binding of these inhibitors to the ATP-binding site of the kinase domain prevents the phosphorylation of downstream substrates, thereby blocking signal transduction cascades that drive tumor cell proliferation and survival.[1] This ultimately leads to the induction of apoptosis and inhibition of tumor growth.[1]

EGFR/BRAF signaling pathway and inhibitor targets.

-

Antiproliferative Activity: Several 5-chloro-indole-2-carboxylate derivatives have shown potent antiproliferative activity against various cancer cell lines.[6] For instance, certain compounds have demonstrated greater efficacy than the established drug erlotinib against the MCF-7 breast cancer cell line.[6]

2. Antithrombotic Activity

Derivatives of 5-chloroindole have been identified as potent and selective inhibitors of Factor Xa (FXa), a critical enzyme in the coagulation cascade.[7] This makes them promising candidates for the development of oral anticoagulants for the prevention and treatment of thromboembolic diseases.[7][8]

3. Other Biological Activities

Indole derivatives, in general, have been investigated for a wide range of other biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties.[9]

Quantitative Data on Biological Activity

The following table summarizes the inhibitory activity of selected 5-chloro-indole derivatives against key kinase targets and cancer cell lines.

| Compound ID | Target Kinase | IC50 (nM) | Target Cell Line(s) | GI50 (nM) | Reference |

| 3e | EGFR | 68 | Multiple | 29 - 78 | [5] |

| BRAF V600E | More potent than Erlotinib | [5] | |||

| 3b | EGFR T790M | Selective (8-fold vs WT) | MCF-7 | 32 | [5][6] |

| 5f | EGFR WT | 68 - 85 | Multiple | 29 | [5] |

| EGFR T790M | 9.5 | [5] | |||

| 5g | EGFR WT | 68 - 85 | Multiple | 31 | [5] |

| EGFR T790M | 11.9 | [5] |

Experimental Protocols for Biological Evaluation

1. In Vitro Anticancer Activity Evaluation (MTT Assay)

The MTT assay is a colorimetric assay widely used to assess cell viability and determine the cytotoxic effects of compounds on cancer cell lines.[2]

Protocol: Determination of IC50 using MTT Assay [2][5]

-

Cell Seeding: Seed the desired cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at an appropriate density and allow them to adhere overnight.[2]

-

Compound Treatment: Prepare serial dilutions of the 5-chloroindole derivatives in the cell culture medium. Replace the old medium with the medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like Doxorubicin).[2][5]

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified incubator with 5% CO₂.[2]

-

MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours.[2]

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals formed by viable cells.[5]

-

Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value by plotting the percentage of inhibition versus the log of the compound concentration.[1]

Workflow for in vitro anticancer activity evaluation.

2. Kinase Inhibition Assay

This protocol outlines a common method for quantifying the potency of a compound as a kinase inhibitor.

Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™) [1][5]

-

Preparation: Prepare serial dilutions of the 5-chloroindole derivative in DMSO.[5]

-

Reaction Setup: In a 96-well plate, add the recombinant human kinase (e.g., EGFR, BRAF), a kinase-specific substrate peptide, and the compound at various concentrations in an appropriate assay buffer.[5]

-

Initiation: Initiate the kinase reaction by adding ATP.[5]

-

Incubation: Incubate the plate at 30°C for 60 minutes.[5]

-

Detection: Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent (e.g., ADP-Glo™ Kinase Assay).[1][5]

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition versus the log of the compound concentration.[1]

Pharmacokinetics and Drug Development Considerations

While many 5-chloroindole derivatives show promising in vitro activity, their successful development into therapeutic agents depends on their pharmacokinetic properties.

-

Oral Bioavailability: A significant challenge in drug development is achieving good oral bioavailability. For some early Factor Xa inhibitors with strongly basic groups, oral bioavailability was poor.[8] The design of non-basic 5-chloroindole derivatives has been a strategy to improve this parameter.[7][8]

-

Metabolism: The metabolic fate of these compounds is a critical consideration. For example, 5-chloro-2'-deoxycytidine is rapidly converted to 5-chloro-2'-deoxyuridine by cytidine deaminase.[10] Understanding these metabolic pathways is essential for optimizing dosing regimens and predicting potential drug-drug interactions.

-

Half-Life: The plasma half-life of a drug influences its dosing frequency. Some 5-chloro derivatives have been found to have a short half-life, which may necessitate co-administration with metabolic inhibitors to achieve sustained therapeutic concentrations.[10]

Conclusion

This compound derivatives and their analogs represent a versatile and potent class of compounds with significant therapeutic potential, particularly in the fields of oncology and anticoagulation.[1] Their synthetic tractability allows for extensive optimization of their biological activity and pharmacokinetic profiles.[1] Future research in this area will likely focus on the discovery of novel molecular targets, the development of more selective and potent inhibitors, and the advancement of the most promising candidates through preclinical and clinical trials.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 5-Chloro-2-Methyl-3-phenyl-1H-indole synthesis - chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Discovery of the novel antithrombotic agent 5-chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene- 2-carboxamide (BAY 59-7939): an oral, direct factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of N-[(1R,2S,5S)-2-{[(5-chloroindol-2-yl)carbonyl]amino}-5-(dimethylcarbamoyl)cyclohexyl]-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamide hydrochloride: a novel, potent and orally active direct inhibitor of factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 10. Analytical and pharmacokinetic studies with 5-chloro-2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity and Stability of 5-Chloro-2-methylindole

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2-methylindole is a halogenated indole derivative of significant interest in medicinal chemistry and organic synthesis. Its structural motif is a key component in various biologically active compounds. This technical guide provides a comprehensive overview of the chemical reactivity and stability of this compound, offering detailed experimental protocols, tabulated quantitative data, and visual diagrams of key chemical and biological pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, handling, and application of this compound and its derivatives.

Chemical and Physical Properties

This compound is a light pink to beige or pale brown crystalline powder at room temperature.[1][2] The presence of the chloro-substituent at the C5 position and the methyl group at the C2 position significantly influences its electronic properties, reactivity, and metabolic stability.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₈ClN | [3] |

| Molecular Weight | 165.62 g/mol | [3] |

| CAS Number | 1075-35-0 | [3] |

| Appearance | Light pink to beige-pale brown crystalline powder | [1][2] |

| Melting Point | 64-64.5 °C | [2] |

| Solubility | Insoluble in water, soluble in alcohol. | [4] |

| Purity | Typically >98% (GC) | [5] |

Stability Profile

The stability of this compound is a critical consideration for its synthesis, storage, and application in drug development. Like many indole derivatives, its stability is significantly influenced by pH, light, and oxidizing agents.

pH Stability

The indole nucleus is generally more stable under basic to neutral conditions compared to acidic conditions.[6][7]

-

Acidic Conditions: In the presence of strong acids, the electron-rich indole ring is susceptible to protonation, primarily at the C3 position. This leads to the formation of a resonance-stabilized indoleninium cation, which is a highly reactive intermediate. This intermediate can then undergo dimerization or polymerization, leading to degradation of the compound.[6] The chloro-substituent at the C5 position is an electron-withdrawing group, which slightly reduces the electron density of the benzene portion of the ring system but has a minimal effect on the reactivity of the pyrrole ring where acid-catalyzed degradation is initiated.[6]

-

Basic Conditions: Under basic conditions, the primary interaction is the deprotonation of the nitrogen atom (N1) of the pyrrole ring, forming an indolyl anion.[6] This anion is resonance-stabilized and generally less prone to degradation than the indoleninium cation formed in acidic media.[6] Significant degradation is not typically expected unless harsh basic conditions (high pH and high temperature) are applied.[6]

Photostability and Oxidative Stability

This compound is sensitive to light and air.[7] Exposure to light can cause degradation, and it is incompatible with strong oxidizing agents.[7] Therefore, the compound should be stored in a tightly sealed, light-resistant container in a cool, dry place.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[8][9][10] While specific quantitative data for this compound is not extensively available in the public domain, a general protocol for conducting such studies is provided below.

Table 2: General Conditions for Forced Degradation Studies of this compound

| Condition | Reagent/Stress | Temperature | Duration |

| Acidic Hydrolysis | 0.1 M HCl | 60 °C | 24 hours |

| Basic Hydrolysis | 0.1 M NaOH | 60 °C | 24 hours |

| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours |

| Thermal | Solid State | 80 °C | 48 hours |

| Photolytic | Solution | ICH Q1B guidelines | - |

This table provides general conditions based on protocols for similar indole derivatives and may require optimization.[7]

Workflow for a Forced Degradation Study

Caption: Workflow for a typical forced degradation study.

Chemical Reactivity and Synthesis

The indole ring is a π-excessive system, making it highly reactive towards electrophiles, particularly at the C3 position. The presence of the methyl group at C2 and the chloro group at C5 modifies this reactivity.

Electrophilic Aromatic Substitution

The most common site for electrophilic attack on the this compound nucleus is the C3 position. If the C3 position is blocked, substitution may occur at other positions on the pyrrole or benzene ring.

-

Halogenation: The halogenation of indoles without substituents at the C2 and C3 positions is not extensively studied and is often limited to chlorination.[11] Enzymatic halogenation has been shown to be effective for various indole derivatives.[11]

-

Nitration: Nitration of 2-methylindole in concentrated sulfuric acid typically yields the 5-nitro derivative.[12]

-

Friedel-Crafts Acylation: Indoles can be acylated at the 3-position with acyl chlorides in the presence of a Lewis acid like diethylaluminum chloride.[13][14] This reaction proceeds under mild conditions and is applicable to indoles with various functional groups without the need for N-H protection.[13]

-

Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) at the C3 position of indoles using a Vilsmeier reagent (e.g., POCl₃ and DMF).[5][15]

Workflow for Electrophilic Substitution

Caption: General mechanism of electrophilic substitution at the C3 position.

N-Alkylation

The nitrogen of the indole ring can be alkylated under basic conditions. The indole is first deprotonated with a base like sodium hydride or potassium hydroxide to form the corresponding anion, which then acts as a nucleophile to attack an alkylating agent.[16]

Synthesis

The most common method for synthesizing 2,5-disubstituted indoles is the Fischer indole synthesis.[17] This involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone.[17]

Table 3: Reactivity of this compound - Illustrative Reactions

| Reaction | Reagents and Conditions | Product | Yield (%) | Reference(s) |

| Synthesis (Reductive Cyclization) | 5-Chloro-2-nitrophenylacetone, CO, [CpFe(CO)₂]₂, Toluene, 120 °C, 5 h | This compound | 94 | [3] |

| Synthesis (from N-chloro-4-chloroaniline) | N-chloro-4-chloroaniline, methylthioacetone | This compound | 72 | [2] |

| Nitration (of 2-methylindole) | Conc. H₂SO₄, HNO₃ | 2-Methyl-5-nitroindole | 84 | [12] |

| Acylation (of N-methylindole) | Benzoyl chloride, DBN, CH₂Cl₂ | 3-Benzoyl-N-methylindole | 65 | [18] |

Experimental Protocols

-

Reaction Setup: In a 100 mL stainless steel autoclave, add 1.09 g (5.1 mmol) of 5-chloro-2-nitrophenylacetone, 72 mg (4 mol%) of cyclopentadienyl ferric dicarbonyl dimer (catalyst), and 40 g of toluene (solvent).

-

Inert Atmosphere: Protect the system with nitrogen by displacing the atmosphere in the reactor three times with nitrogen gas (10 kgf/cm² each time).

-

Reaction: Inject carbon monoxide gas to a pressure of 30 kgf/cm². Stir the reaction mixture at 120 °C for 5 hours.

-

Work-up and Purification: Cool the reaction to room temperature. Confirm the complete conversion of the starting material by liquid chromatography. Post-treat the reaction mixture and purify by silica gel column chromatography to afford this compound.

-

Reaction Setup: To a solution of the indole in CH₂Cl₂ at 0 °C under a nitrogen atmosphere, add diethylaluminum chloride (1.0 M in hexanes) dropwise.

-

Addition of Acyl Chloride: After stirring for 20 minutes, add a solution of the acyl chloride in CH₂Cl₂ dropwise.

-

Reaction: Stir the mixture at room temperature and monitor the reaction by TLC.

-

Work-up and Purification: Quench the reaction with aqueous NaHCO₃. Separate the organic layer, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel.

Synthesis Workflow: Fischer Indole Synthesis

Caption: Key steps in the Fischer indole synthesis of this compound.

Biological Activity

This compound and its parent compound, 5-chloroindole, have been identified as positive allosteric modulators (PAMs) of the 5-HT₃ receptor.[19][20] The 5-HT₃ receptor is a ligand-gated ion channel involved in various physiological processes, including nausea and vomiting.[21]

Mechanism of Action at the 5-HT₃ Receptor

As a PAM, 5-chloroindole potentiates the response of the 5-HT₃ receptor to its endogenous agonist, serotonin (5-HT), as well as other partial agonists.[19][20] It has been shown to increase the apparent affinity of 5-HT for the receptor and can reactivate desensitized receptors.[19][20] This modulation of the 5-HT₃ receptor suggests potential therapeutic applications for 5-chloroindole derivatives.

Signaling Pathway of 5-HT₃ Receptor Modulation

Caption: Positive allosteric modulation of the 5-HT₃ receptor by this compound.

Spectroscopic Data

The structural elucidation of this compound and its derivatives relies heavily on spectroscopic techniques such as NMR, IR, and Mass Spectrometry.

Table 4: Key Spectroscopic Features of this compound

| Technique | Key Peaks/Signals and Interpretation | Reference(s) |

| ¹H NMR | - Broad singlet for N-H proton (δ ~8.0-12.0 ppm)- Signals for aromatic protons influenced by the chloro and methyl groups.- Singlet for the C2-methyl protons. | [22] |

| ¹³C NMR | - Characteristic shifts for the indole ring carbons.- C2 resonates around δ 125 ppm, and C3 is more shielded (~δ 102 ppm).- C5 attached to chlorine appears around δ 125 ppm. | [22] |

| IR (KBr) | - N-H stretching band around 3350 cm⁻¹.- Aromatic C-H and C=C stretching vibrations. | [2][5] |

| Mass Spec (GC-MS) | - Molecular ion peak (M⁺) at m/z 165.- Fragmentation pattern consistent with the indole structure. | [23][24][25] |

Conclusion

This compound is a versatile heterocyclic compound with a well-defined reactivity and stability profile. Its susceptibility to electrophilic substitution at the C3 position and the ability to undergo N-alkylation make it a valuable building block in organic synthesis. While generally stable, its sensitivity to strong acids, light, and oxidizing agents necessitates careful handling and storage. The role of its derivatives as positive allosteric modulators of the 5-HT₃ receptor highlights its potential in drug discovery and development. This guide provides a foundational understanding of the chemical and biological properties of this compound to aid researchers in its effective utilization.

References

- 1. researchgate.net [researchgate.net]

- 2. prepchem.com [prepchem.com]

- 3. This compound | 1075-35-0 [chemicalbook.com]

- 4. ovid.com [ovid.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. ijrpp.com [ijrpp.com]

- 9. biopharminternational.com [biopharminternational.com]

- 10. ajpsonline.com [ajpsonline.com]

- 11. Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. experts.umn.edu [experts.umn.edu]

- 13. Friedel-Crafts Acylation [organic-chemistry.org]

- 14. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]

- 15. CN102531923A - Method for producing 5-chloro-2-nitroaniline - Google Patents [patents.google.com]

- 16. mdpi.com [mdpi.com]

- 17. Allosteric modulation of the 5-HT3 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. 5-Chloroindole: a potent allosteric modulator of the 5-HT3 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 5-Chloroindole: a potent allosteric modulator of the 5-HT₃ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. 5-HT3 receptor - Wikipedia [en.wikipedia.org]

- 22. benchchem.com [benchchem.com]

- 23. dev.spectrabase.com [dev.spectrabase.com]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. chemguide.co.uk [chemguide.co.uk]

Starting materials for 5-Chloro-2-methylindole synthesis

An In-depth Technical Guide to the Synthesis of 5-Chloro-2-methylindole

For researchers, scientists, and professionals in drug development, the synthesis of substituted indoles such as this compound is a critical process. This indole derivative serves as a valuable building block in the creation of various biologically active compounds. This technical guide provides a comprehensive overview of the primary synthetic routes, detailing the necessary starting materials, reagents, and reaction conditions.

Comparative Overview of Synthetic Routes

Several methods have been established for the synthesis of the indole nucleus. The choice of a particular route often depends on the availability of starting materials, desired substitution pattern, and scalability. The following table summarizes the key aspects of the most common methods for synthesizing this compound.

| Synthesis Method | Starting Materials | Key Reagents & Catalysts | Typical Reaction Conditions | Yield |

| Fischer Indole Synthesis | (4-chlorophenyl)hydrazine, Acetone | Brønsted acids (HCl, H₂SO₄, PPA, PTSA) or Lewis acids (ZnCl₂, BF₃, AlCl₃) | Elevated temperatures (80-150 °C), reaction times from hours to overnight.[1] Microwave-assisted synthesis can reduce reaction times.[1] | Good to excellent |

| Reductive Cyclization | 5-chloro-2-nitrophenylacetone | Cyclopentadienyl ferric dicarbonyl (dimer) as catalyst, Carbon monoxide | 120 °C for 5 hours in a stainless steel autoclave under pressure. | 94.0%[2] |

| Gassman Indole Synthesis | N-chloro-4-chloroaniline, Methylthioacetone | Not specified | Not specified | 72%[3] |

| Larock Indole Synthesis | o-haloanilines (e.g., o-chloroaniline), Internal alkynes | Palladium catalyst, Bulky phosphine ligands (e.g., P(t-Bu)₃), Base | 60–110 °C[4] | Often exceeds 80% on a gram scale.[4] |

| Bischler-Möhlau Indole Synthesis | ω-halogeno- or ω-hydroxy-ketones, Excess aniline | Typically harsh conditions, though milder methods with lithium bromide as a catalyst have been developed.[5][6] | High temperatures[7] | Often poor and unpredictable.[6] |

| Reissert Indole Synthesis | ortho-nitrotoluene, Diethyl oxalate | Potassium ethoxide, Zinc in acetic acid for reductive cyclization.[8][9] | Not specified | Variable |

| Baeyer-Emmerling Indole Synthesis | ortho-nitrocinnamic acid | Iron powder in a strongly basic solution.[10] | Not specified | Variable |

Experimental Protocols

The Fischer indole synthesis remains the most prevalent and versatile method for preparing this compound due to its reliability and broad applicability.[1][11]

Fischer Indole Synthesis of this compound

This protocol outlines the synthesis of this compound from (4-chlorophenyl)hydrazine and acetone.

Materials:

-

(4-chlorophenyl)hydrazine hydrochloride

-

Acetone

-

Acid catalyst (e.g., Zinc Chloride, Polyphosphoric acid, or p-Toluenesulfonic acid)

-

Solvent (e.g., Ethanol, Glacial acetic acid)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine (4-chlorophenyl)hydrazine hydrochloride (1 equivalent) and the chosen acid catalyst (e.g., ZnCl₂, 1.5 equivalents).[1]

-

Addition of Reagents: Add the solvent (e.g., ethanol) to the flask, followed by the dropwise addition of acetone (1.1 equivalents) while stirring.[1]

-

Reaction: Heat the reaction mixture to reflux. The specific temperature will depend on the solvent used. Maintain the reflux for several hours and monitor the progress of the reaction by Thin Layer Chromatography (TLC).[1]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.[1]

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 times the volume of the aqueous layer). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[1]

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent, followed by recrystallization from a suitable solvent system (e.g., ethanol/water).[1][12]

Synthesis Workflows

The following diagrams illustrate the logical flow of the Fischer indole synthesis and a general troubleshooting workflow for low yields.

Caption: Experimental workflow for the Fischer indole synthesis.

Caption: Decision tree for troubleshooting low synthesis yields.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | 1075-35-0 [chemicalbook.com]

- 3. prepchem.com [prepchem.com]

- 4. grokipedia.com [grokipedia.com]

- 5. Bischler-Möhlau_indole_synthesis [chemeurope.com]

- 6. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]

- 7. Bischler-Möhlau Indole Synthesis [drugfuture.com]

- 8. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 9. Reissert_indole_synthesis [chemeurope.com]

- 10. Baeyer–Emmerling indole synthesis - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

The Rising Potential of 5-Chloro-2-methylindole in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Among its halogenated derivatives, 5-chloro-2-methylindole has emerged as a particularly valuable building block for the development of novel therapeutic agents. Its unique substitution pattern offers a handle for synthetic diversification and can significantly influence the biological activity of the resulting molecules. This technical guide provides an in-depth overview of the synthesis, biological activities, and potential applications of this compound derivatives, with a focus on their promising role in anticancer therapy.

Synthetic Strategies for this compound Derivatives

The functionalization of the this compound core is crucial for developing a diverse library of bioactive compounds. Several synthetic methodologies have been employed to achieve this, with the Fischer indole synthesis being a foundational method for creating the core itself.[3]

Fischer Indole Synthesis of the 5-Chloroindole Core

A common route to 5-chloro-substituted indoles is the Fischer indole synthesis, which involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone.[3]

Experimental Protocol: General Fischer Indole Synthesis of a 5-Chloro-2,3-dimethyl-1H-indole

Starting Materials:

-

4-chlorophenylhydrazine hydrochloride

-

Butan-2-one

-

Ethanol or glacial acetic acid (solvent)

-

Concentrated sulfuric acid or polyphosphoric acid (catalyst)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chlorophenylhydrazine hydrochloride in a suitable solvent (e.g., ethanol or glacial acetic acid).[3]

-

To the stirred solution, add a slight excess of butan-2-one.[3]

-

Introduce a catalytic amount of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, to the mixture.[3]

-

Heat the reaction mixture to reflux for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).[3]

-

After completion, cool the reaction mixture and neutralize it with a suitable base.[3]

-

The product can then be extracted with an organic solvent and purified using column chromatography or recrystallization.[3]

Synthesis of Bioactive 5-Chloro-indole-2-carboxylate Derivatives

Further derivatization of the 5-chloroindole core can lead to compounds with potent biological activity. The following is a general method for the synthesis of ethyl 5-chloro-3-((substituted amino)methyl)-1H-indole-2-carboxylates.

Experimental Protocol: Synthesis of Ethyl 5-chloro-3-((substituted amino)methyl)-1H-indole-2-carboxylates

Starting Materials:

-

Ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate

-

Selected amine

-

Absolute ethanol

-

Sodium borohydride (NaBH₄)

-

Ethyl acetate

-

3 M HCl

Procedure:

-

A mixture of ethyl 5-chloro-3-formyl-1H-indole-2-carboxylate and a selected amine is refluxed in absolute ethanol overnight.[3][4]

-

After cooling the mixture, sodium borohydride (NaBH₄) is added portion-wise over 20 minutes, followed by stirring for an additional 30 minutes at room temperature.[3][4]

-

Water is added, and the reaction mixture is concentrated under reduced pressure.[3]

-

The residue is extracted with ethyl acetate, dried over magnesium sulfate (MgSO₄), and concentrated in vacuo.[3][4]

-

The resulting oil is redissolved in ethyl acetate and treated with 3 M HCl to precipitate the final product.[3][4]

Anticancer Activity of this compound Derivatives

Research has increasingly focused on the anticancer potential of 5-chloro-indole derivatives. These compounds have shown significant activity against various cancer cell lines, often by targeting key signaling pathways involved in cancer progression.[2][3]

Quantitative Data on Anticancer Activity

The following tables summarize the in vitro antiproliferative and enzyme inhibitory activities of a series of 5-chloro-indole-2-carboxylate derivatives.

| Compound | Panc-1 | HT-29 | A-549 | MCF-7 |

| 3a | - | - | - | <40 nM |

| 3b | - | - | - | 32 nM |

| 3e | - | - | - | - |

| 5f | 29 nM | 29 nM | 29 nM | 29 nM |

| Erlotinib | 33 nM | 33 nM | 33 nM | 40 nM |

GI₅₀ is the concentration of the compound that causes 50% inhibition of cell growth. Lower values indicate higher antiproliferative activity. Data for compounds 3a, 3b, and 3e are compared to Erlotinib's activity against MCF-7.[5]

| Compound | EGFRWT | EGFRT790M | BRAFV600E |

| 3a | 85 nM | N/A | 35 nM |

| 3b | 74 nM | N/A | 45 nM |

| 3e | 68 nM | 9.5 nM | 67 nM |

| Erlotinib | 80 nM | 60 nM | 60 nM |

| Vemurafenib | N/A | N/A | 30 nM |

IC₅₀ is the concentration of the compound that causes 50% inhibition of the target enzyme's activity. Lower values indicate more potent inhibition.[3][5]

| Activity | Target/Cell Line | EC₅₀ (µM) |

| DVL1 Binding Inhibition | - | 0.49 ± 0.11 |

| WNT Pathway Inhibition | HCT116 | 7.1 ± 0.6 |

EC₅₀ is the concentration of the compound that gives a half-maximal response. This data is for (S)-1 (RS4690), a 5-chloroindole derivative.[3]

Experimental Protocol: In Vitro Anticancer Activity Evaluation (MTT Assay)

The cytotoxic effects of synthesized 5-chloroindole derivatives are commonly evaluated using the MTT assay to determine cell viability.

Procedure:

-

Cell Seeding: Seed the desired cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at an appropriate density and allow them to adhere overnight.[3]

-